

6-Nitropyrazolo[1,5-a]pyrimidine CAS number and molecular structure

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Compound of Interest

Compound Name: 6-Nitropyrazolo[1,5-a]pyrimidine

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An In-Depth Technical Guide to 6-Nitropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its broad spectrum of biological activities. This guide focuses on a key derivative, **6-Nitropyrazolo[1,5-a]pyrimidine**, providing a comprehensive technical overview for researchers engaged in drug discovery and development. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale, enabling a deeper understanding of this compound's potential.

Core Compound Identification and Molecular Architecture

CAS Number: 55405-65-7

Molecular Formula: C₆H₄N₄O₂

Molecular Weight: 164.12 g/mol

The foundational structure of **6-Nitropyrazolo[1,5-a]pyrimidine** is a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. The strategic placement of a nitro group at the 6-position significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions. This electron-withdrawing group can modulate the electron density of the entire ring system, a critical factor in its binding affinity to biological targets.

Molecular Structure:

Caption: Molecular structure of **6-Nitropyrazolo[1,5-a]pyrimidine**.

Physicochemical and Spectroscopic Data

A thorough characterization of a compound is fundamental for its application in research and development. The following table summarizes the key physicochemical and spectroscopic parameters for **6-Nitropyrazolo[1,5-a]pyrimidine**.

Property	Value	Source
CAS Number	55405-65-7	[1] [2] [3]
Molecular Formula	C ₆ H ₄ N ₄ O ₂	[2]
Molecular Weight	164.12 g/mol	[2]
¹ H NMR (DMSO-d ₆)	A singlet is observed at δ 9.07 ppm for the proton at the 6-position, influenced by the nitro group.	[4]
IR (KBr, cm ⁻¹)	Typically shows stretches for the nitro group around 1520 cm ⁻¹ .	[4]

Note: Detailed ¹³C NMR and X-ray crystallographic data for this specific compound are not readily available in the cited public literature. Researchers are advised to perform these analyses for unambiguous structural confirmation.

Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine: A Strategic Approach

The synthesis of **6-Nitropyrazolo[1,5-a]pyrimidine** is most effectively achieved through the direct nitration of the parent pyrazolo[1,5-a]pyrimidine scaffold. This electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and maximize yield.

Experimental Protocol: Nitration of Pyrazolo[1,5-a]pyrimidine

This protocol is based on established methods for the nitration of similar heterocyclic systems.

Materials:

- Pyrazolo[1,5-a]pyrimidine
- Fuming Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice Bath
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Pyrazolo[1,5-a]pyrimidine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+).

- **Addition of Nitrating Agent:** Slowly add fuming nitric acid dropwise to the cooled solution using a dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. Maintain the temperature below 10 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 80°C, though optimization may be required) for a specified time.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
- **Workup:** Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure **6-Nitropyrazolo[1,5-a]pyrimidine**. A reported yield for a similar nitration is 92%. [4]



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Caption: Synthetic workflow for **6-Nitropyrazolo[1,5-a]pyrimidine**.

Reactivity and Potential for Derivatization

The presence of the nitro group at the 6-position significantly influences the reactivity of the pyrazolo[1,5-a]pyrimidine core. This electron-withdrawing group deactivates the pyrimidine ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, providing a handle for further functionalization.

The nitro group itself can be a versatile functional group for derivatization. For instance, it can be reduced to an amino group, which can then be further modified through various reactions

such as acylation, alkylation, or diazotization, opening up a vast chemical space for the synthesis of novel derivatives with potentially enhanced biological activities.[\[5\]](#)

Applications in Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[\[5\]](#) Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[\[6\]](#)[\[7\]](#)

The introduction of a nitro group can have profound effects on the biological activity of a molecule. It can enhance binding to specific targets through hydrogen bonding and other electronic interactions. Furthermore, the nitro group can be metabolically reduced in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy.

While specific biological data for **6-Nitropyrazolo[1,5-a]pyrimidine** is limited in the public domain, the broader class of nitro-substituted pyrazolopyrimidines has shown promise in various therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology.[\[7\]](#)

Future Directions and Research Opportunities

The unique electronic properties and synthetic accessibility of **6-Nitropyrazolo[1,5-a]pyrimidine** make it an attractive starting point for the development of novel therapeutic agents. Future research could focus on:

- Synthesis of a diverse library of derivatives: Utilizing the reactivity of the nitro group and the pyrimidine ring to generate a range of analogues for structure-activity relationship (SAR) studies.
- In-depth biological evaluation: Screening **6-Nitropyrazolo[1,5-a]pyrimidine** and its derivatives against a panel of biological targets, including kinases, to identify potential therapeutic applications.

- X-ray crystallography: Obtaining a crystal structure of the compound to provide a detailed understanding of its three-dimensional conformation, which is invaluable for computational drug design.
- Exploration as a fragment for fragment-based drug discovery: The pyrazolo[1,5-a]pyrimidine core is an ideal starting point for fragment-based approaches to identify novel binders to therapeutic targets.

Conclusion

6-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity imparted by the nitro group make it a valuable building block for the discovery of new drugs. This guide provides a foundational understanding of its core properties and a framework for its application in research and development.

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